![molecular formula C17H13N B13344245 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole: is a heterocyclic compound that features a fused indene and pyrrole ring system with a phenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole typically involves multicomponent reactions. One common method is the one-pot three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines. This reaction is carried out in the presence of triphenylphosphine in acetonitrile at room temperature, yielding the desired indeno[1,2-b]pyrrole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
化学反応の分析
Types of Reactions: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions .
Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and dyes. Its unique electronic properties make it suitable for use in organic electronics and photonics .
作用機序
The mechanism of action of 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Indeno[1,2-b]pyrrole: A closely related compound with similar structural features.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Another heterocyclic compound with a fused pyrrole ring system.
Tetrahydroindol-4-one: A compound with a similar indole structure.
Uniqueness: 3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole stands out due to its phenyl substituent, which imparts unique electronic and steric properties. This makes it a versatile building block for the synthesis of complex molecules and materials.
特性
分子式 |
C17H13N |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3-phenyl-1,4-dihydroindeno[1,2-b]pyrrole |
InChI |
InChI=1S/C17H13N/c1-2-6-12(7-3-1)16-11-18-17-14-9-5-4-8-13(14)10-15(16)17/h1-9,11,18H,10H2 |
InChIキー |
SCGHKLCSQHBEFI-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=CN3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


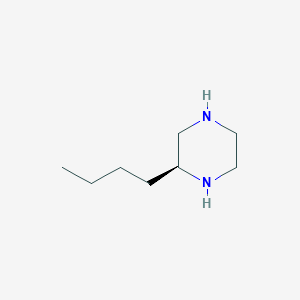
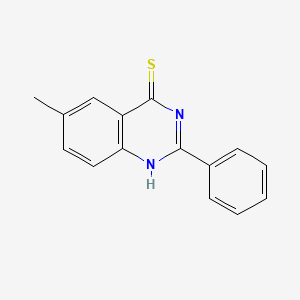
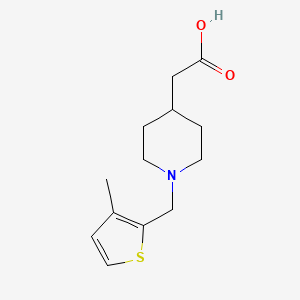

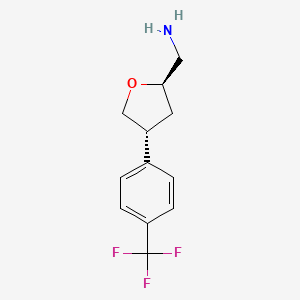
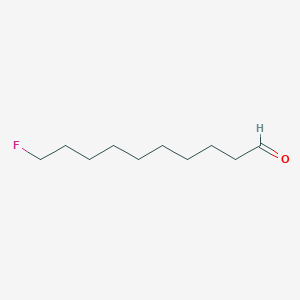

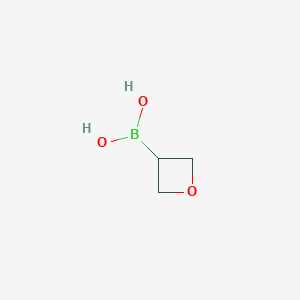

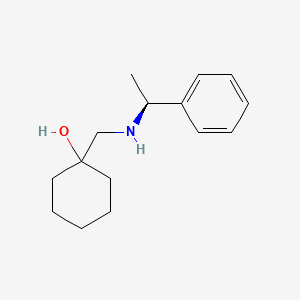


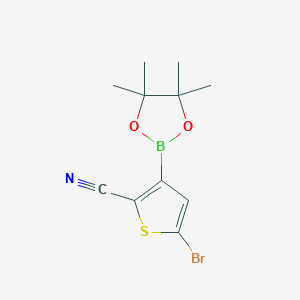
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
